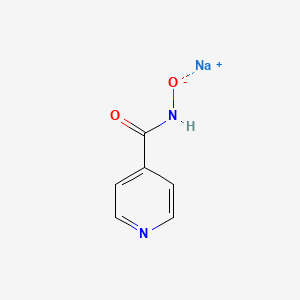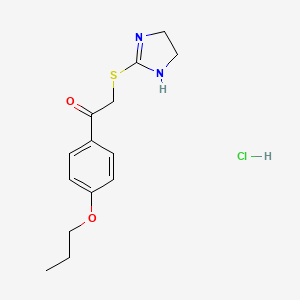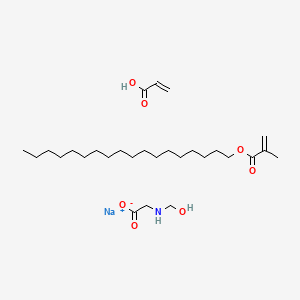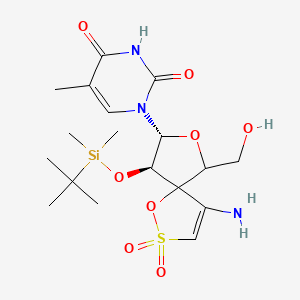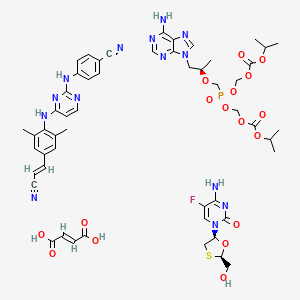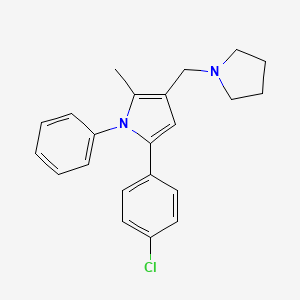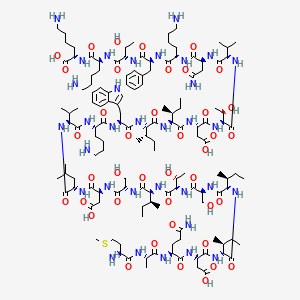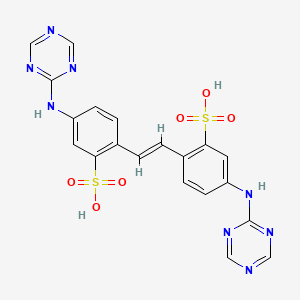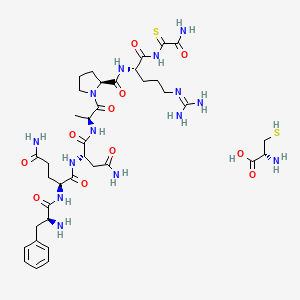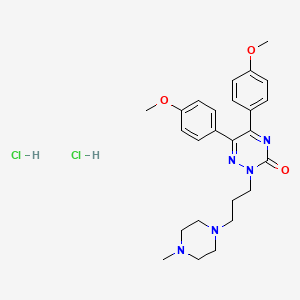
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(3-(4-methyl-1-piperazinyl)propyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ST 881 is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of ST 881 involves several steps, each requiring specific conditions and reagents. The primary synthetic route includes the reaction of a metal with an organic halide, metal displacement, metathesis, and hydrometallation . These reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial production methods for ST 881 often involve large-scale chemical reactors where the reaction conditions can be precisely controlled. This ensures consistent quality and allows for the production of significant quantities of the compound.
Analyse Des Réactions Chimiques
ST 881 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ST 881 can lead to the formation of its corresponding oxide, while reduction can yield a more reduced form of the compound.
Applications De Recherche Scientifique
ST 881 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions due to its reactivity and stability. In biology, ST 881 is studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, it is being investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and pathways involved in disease processes . In industry, ST 881 is used in the production of various materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of ST 881 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved. For example, inhibition of a key enzyme in a metabolic pathway can result in the accumulation of substrates and a decrease in the production of downstream products.
Comparaison Avec Des Composés Similaires
ST 881 is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include those with similar functional groups or structural motifs, such as ST 2887 . ST 881 stands out due to its higher stability and broader range of applications. The comparison of 2-D and 3-D neighboring sets in PubChem also highlights the uniqueness of ST 881 in terms of its structural similarity to other compounds .
Propriétés
Numéro CAS |
84423-96-1 |
|---|---|
Formule moléculaire |
C25H33Cl2N5O3 |
Poids moléculaire |
522.5 g/mol |
Nom IUPAC |
5,6-bis(4-methoxyphenyl)-2-[3-(4-methylpiperazin-1-yl)propyl]-1,2,4-triazin-3-one;dihydrochloride |
InChI |
InChI=1S/C25H31N5O3.2ClH/c1-28-15-17-29(18-16-28)13-4-14-30-25(31)26-23(19-5-9-21(32-2)10-6-19)24(27-30)20-7-11-22(33-3)12-8-20;;/h5-12H,4,13-18H2,1-3H3;2*1H |
Clé InChI |
XBLDRSLJAYMHAK-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCCN2C(=O)N=C(C(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


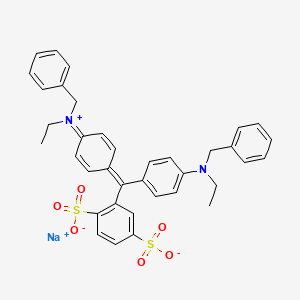
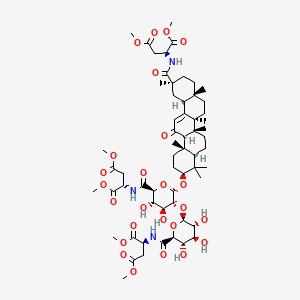
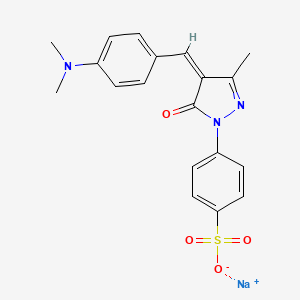
![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)
